molecular formula C21H21N3O3S B6694054 N'-methyl-N-(3-pyridin-4-yloxyphenyl)-N'-(1-thiophen-3-ylpropan-2-yl)oxamide

N'-methyl-N-(3-pyridin-4-yloxyphenyl)-N'-(1-thiophen-3-ylpropan-2-yl)oxamide

Cat. No.: B6694054
M. Wt: 395.5 g/mol
InChI Key: YZXALZFCIYOTCW-UHFFFAOYSA-N
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Description

“N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N'-methyl-N-(3-pyridin-4-yloxyphenyl)-N'-(1-thiophen-3-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15(12-16-8-11-28-14-16)24(2)21(26)20(25)23-17-4-3-5-19(13-17)27-18-6-9-22-10-7-18/h3-11,13-15H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXALZFCIYOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N(C)C(=O)C(=O)NC2=CC(=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-pyridin-4-yloxyphenyl and 1-thiophen-3-ylpropan-2-yl derivatives. These intermediates are then coupled through amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

“N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate. Its unique structure could interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of “N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-2-ylpropan-2-yl)oxamide
  • N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylbutan-2-yl)oxamide

Uniqueness

“N’-methyl-N-(3-pyridin-4-yloxyphenyl)-N’-(1-thiophen-3-ylpropan-2-yl)oxamide” is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, stability, and interactions with biological targets.

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